(3-Hexanoyloxy-2-hydroxypropyl) hexanoate
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Overview
Description
(3-Hexanoyloxy-2-hydroxypropyl) hexanoate, also known as dicaproin, is an ester compound formed by the esterification of hexanoic acid with glycerol. It is a diester of glycerol and hexanoic acid, and it is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hexanoyloxy-2-hydroxypropyl) hexanoate typically involves the esterification of glycerol with hexanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the reaction, which drives the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous esterification process. This involves the use of a packed bed reactor where glycerol and hexanoic acid are continuously fed into the reactor, and the ester product is continuously removed. The reaction is typically carried out at elevated temperatures and pressures to increase the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Hexanoyloxy-2-hydroxypropyl) hexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield glycerol and hexanoic acid.
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and glycerol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Glycerol and hexanoic acid.
Transesterification: A different ester and glycerol.
Oxidation: Various oxidation products depending on the specific conditions.
Scientific Research Applications
(3-Hexanoyloxy-2-hydroxypropyl) hexanoate has several applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its potential as a lipid-based drug delivery system due to its biocompatibility and ability to form stable emulsions.
Medicine: Explored for its use in the formulation of lipid-based pharmaceuticals and nutraceuticals.
Industry: Utilized in the production of biodegradable plastics and as a plasticizer in polymer formulations.
Mechanism of Action
The mechanism of action of (3-Hexanoyloxy-2-hydroxypropyl) hexanoate involves its interaction with biological membranes and enzymes. As a lipid-based compound, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also serve as a substrate for lipase enzymes, which hydrolyze the ester bond to release glycerol and hexanoic acid.
Comparison with Similar Compounds
Similar Compounds
(2-Hexanoyloxy-3-hydroxypropyl) hexanoate: Another diester of glycerol and hexanoic acid with a different esterification position.
(1,2-Dihexanoyl-sn-glycerol): A similar compound with esterification at the 1 and 2 positions of glycerol.
Uniqueness
(3-Hexanoyloxy-2-hydroxypropyl) hexanoate is unique due to its specific esterification position, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity. This uniqueness makes it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(3-hexanoyloxy-2-hydroxypropyl) hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O5/c1-3-5-7-9-14(17)19-11-13(16)12-20-15(18)10-8-6-4-2/h13,16H,3-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQLOSMRRMBPNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(COC(=O)CCCCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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